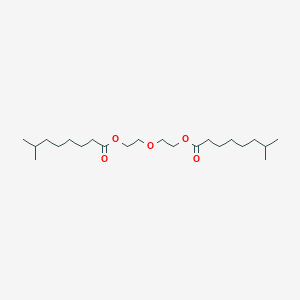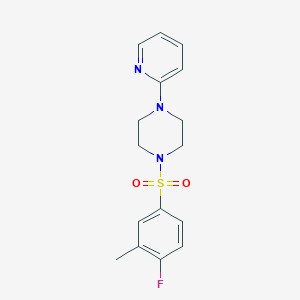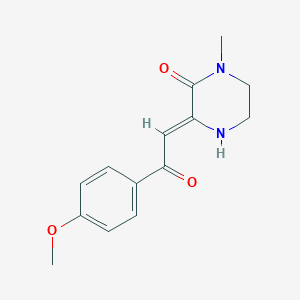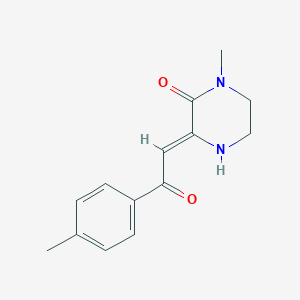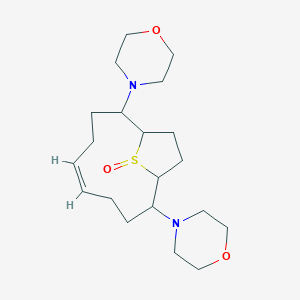![molecular formula C14H20ClNO3S B222965 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B222965.png)
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-(5-chloro-2-ethoxybenzenesulfonyl)-2-methylpiperidine or CES-101. It is a member of the piperidine class of compounds and has a molecular weight of 345.85 g/mol.
Mechanism of Action
The mechanism of action of 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine exhibits potent antitumor activity against various cancer cell lines. It has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine in lab experiments is its potent antitumor activity. This compound has been found to be effective against various types of cancer cells, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine. One area of interest is the development of new drugs that are based on this compound for the treatment of various types of cancer. Another area of research is the investigation of the mechanism of action of this compound, which could provide insights into the development of new anticancer drugs. Additionally, the synthesis of new derivatives of this compound could lead to the discovery of more potent and selective anticancer agents.
Synthesis Methods
The synthesis of 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and the product is obtained in good yield after purification.
Scientific Research Applications
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine has been extensively studied for its potential applications in various fields of science. One of the major areas of research is the development of new drugs for the treatment of various diseases. This compound has been found to exhibit potent antitumor activity and has been studied as a potential anticancer agent.
properties
Product Name |
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine |
|---|---|
Molecular Formula |
C14H20ClNO3S |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C14H20ClNO3S/c1-3-19-13-8-7-12(15)10-14(13)20(17,18)16-9-5-4-6-11(16)2/h7-8,10-11H,3-6,9H2,1-2H3 |
InChI Key |
YNGSQHQKLAGXAP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCCC2C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCCC2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)
